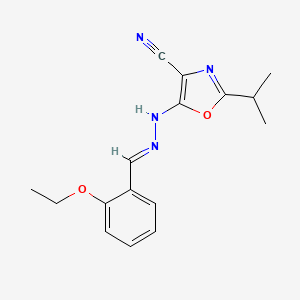

(E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-21-14-8-6-5-7-12(14)10-18-20-16-13(9-17)19-15(22-16)11(2)3/h5-8,10-11,20H,4H2,1-3H3/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAMAZQVUYVPNH-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC2=C(N=C(O2)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC2=C(N=C(O2)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features an isopropyloxazole moiety, which is significant for its biological interactions. The presence of the hydrazine group and the carbonitrile functionality are also critical for its activity.

| Property | Value |

|---|---|

| Molecular Weight | 284.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P (Partition Coefficient) | Not available |

Research indicates that compounds similar to (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile often exhibit activity through the following mechanisms:

- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways.

- Antimicrobial Properties : There is potential for activity against various bacterial strains, although specific data on this compound is limited.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of hydrazine derivatives, revealing that compounds with similar structures significantly reduced oxidative stress markers in vitro. This suggests that (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile may possess comparable antioxidant properties.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, derivatives of isopropyloxazole were shown to decrease levels of TNF-alpha and IL-6, indicating a potential pathway through which this compound may exert anti-inflammatory effects.

Table 2: Summary of Biological Activities from Case Studies

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | Ongoing studies |

Future Directions

Further research is necessary to elucidate the precise biological mechanisms and therapeutic potentials of (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile . Potential areas include:

- Detailed pharmacokinetic studies to assess absorption and metabolism.

- In vivo studies to confirm efficacy in disease models.

- Exploration of structure-activity relationships to optimize potency.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antibiotic.

- Data Table :

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

-

Anti-inflammatory Effects

- Preliminary studies suggest that (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile may possess anti-inflammatory properties. It has been shown to reduce markers of inflammation in vitro.

- Case Study : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Analytical Applications

- Biomolecule Capture and Analysis

- The compound's unique structure allows it to be used as a capture agent for biomolecules in analytical chemistry. It can selectively bind to specific proteins or nucleic acids, facilitating their detection and quantification.

- Research Findings : A patent outlines methods using this compound for capturing biomolecules, which can enhance the sensitivity and specificity of analytical assays .

Comparaison Avec Des Composés Similaires

Thiazolyl Hydrazone Derivatives ()

Thiazole-based analogs, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, share a hydrazone-linked aromatic system but differ in core heterocycles (thiazole vs. oxazole) and substituents. Key structural and functional differences include:

- Substituent Effects : The 2-ethoxybenzylidene group in the target compound may confer improved lipophilicity over nitro- or chloro-substituted furan derivatives in thiazolyl analogs.

(E)-5-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile ()

This analog replaces the 2-ethoxy group with 4-hydroxy-3-methoxy substituents.

Celecoxib-Related Hydrazones ()

Compounds like (E)-4-{2-[1-(p-Tolyl)ethylidene]hydrazinyl}benzenesulfonamide feature sulfonamide groups instead of oxazole/nitrile systems. The sulfonamide moiety is associated with cyclooxygenase-2 (COX-2) inhibition, suggesting divergent therapeutic targets compared to the oxazole-hydrazone scaffold.

Antifungal Activity

- Thiazolyl Analogs : Exhibited MIC values of 250 µg/mL against Candida utilis, significantly less potent than fluconazole (MIC = 2 µg/mL) .

- Target Compound : Antifungal data are unavailable, but the ethoxy group’s lipophilicity might improve fungal membrane penetration relative to polar hydroxy/methoxy analogs.

Anticancer Activity

- Thiazolyl Analogs : Demonstrated IC50 = 125 µg/mL against MCF-7 cells, with low NIH/3T3 cytotoxicity (IC50 > 500 µg/mL) .

- Target Compound : The isopropyl and nitrile groups may modulate kinase inhibition or apoptosis pathways, though experimental validation is required.

Physicochemical Properties

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Hydrazine Formation: React 2-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

Oxazole Core Construction: Use a cyclization reaction between a nitrile-containing precursor (e.g., 2-isopropyloxazole-4-carbonitrile) and the hydrazone under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .

Purification: Isolate the product via recrystallization (e.g., DMF/water) and confirm purity via TLC or HPLC.

Key Considerations: Optimize reaction time (typically 2–12 hours) and temperature (80–120°C) to avoid side products like over-alkylated derivatives .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of CN (∼2220 cm⁻¹), C=N (∼1600 cm⁻¹), and NH (∼3200–3400 cm⁻¹) stretches .

- NMR:

- Mass Spectrometry: Ensure molecular ion peak (e.g., m/z 354 for C₁₉H₂₂N₄O₂) matches theoretical values .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition: Screen for α-glucosidase or acetylcholinesterase inhibition via spectrophotometric assays (IC₅₀ calculation) .

- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement and WinGX for data processing .

- Validation: Cross-check with CIF files using PLATON (e.g., ADDSYM for symmetry checks) and ensure R-factor < 5% .

- Case Example: If NMR suggests a Z-isomer but SCXRD confirms E-configuration (based on dihedral angles), prioritize crystallographic data .

Advanced: What computational methods predict metabolic stability and binding modes?

Methodological Answer:

- Metabolism Prediction: Use in silico tools like MetaPrint2D or GLORYx to identify vulnerable sites (e.g., hydrazine moiety prone to oxidation) .

- Docking Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., SARS-CoV-2 Mpro). Validate poses with MD simulations (AMBER) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to correlate spectral data (e.g., NMR chemical shifts) with electronic properties .

Advanced: How to address discrepancies in biological activity across similar derivatives?

Methodological Answer:

SAR Analysis: Compare substituents (e.g., ethoxy vs. methoxy groups) using IC₅₀ values.

Solubility Studies: Measure logP (shake-flask method) to assess bioavailability differences .

Crystallographic Data: Correlate activity with molecular packing (e.g., hydrogen-bond networks in SCXRD) .

Statistical Validation: Apply ANOVA to confirm significance (p < 0.05) across replicates .

Advanced: What strategies improve resolution in overlapping NMR signals?

Methodological Answer:

- 2D NMR: Use HSQC to assign CH correlations and NOESY to differentiate E/Z isomers via spatial proximity .

- Solvent Optimization: Switch to deuterated DMSO-d₆ for better NH proton resolution .

- Dynamic NMR: Conduct variable-temperature experiments to resolve rotameric splitting (e.g., hydrazine rotation barriers) .

Advanced: How to validate synthetic intermediates with ambiguous spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.